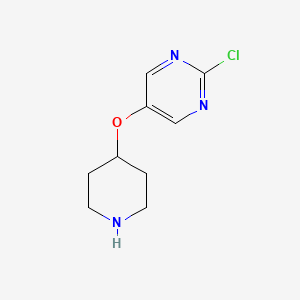
2-Chloro-5-(piperidin-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically involves multiple steps. One common method starts with 2-chloropyrimidine as the initial material. The synthesis proceeds through a series of reactions, including bromination, coupling, elimination, and catalytic hydrogenation . Here is a detailed synthetic route:
Bromination: 2-chloropyrimidine is reacted with bromine in acetic acid to form 2-bromopyrimidine.
Coupling: The brominated product is then coupled with N-benzyl piperidine ketone in tetrahydrofuran to form an intermediate.
Elimination: The intermediate undergoes an elimination reaction in the presence of hydrogen chloride in ethanol.
Catalytic Hydrogenation: Finally, the product is subjected to catalytic hydrogenation using palladium on carbon in methanol to yield this compound.
Chemical Reactions Analysis
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bromine, hydrogen chloride, palladium on carbon, and various solvents like acetic acid, tetrahydrofuran, ethanol, and methanol .
Scientific Research Applications
2-Chloro-5-(piperidin-4-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including potential anti-inflammatory and antimicrobial properties
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied for its potential to act as an agonist for G-protein-coupled receptors, which play a crucial role in various physiological processes . The compound’s effects are mediated through pathways involving these receptors, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives and piperidine-containing compounds:
Pyrimidine Derivatives: Compounds like 2,4-diamino-6-piperidinopyrimidine (minoxidil) share structural similarities but differ in their functional groups and applications.
Piperidine Derivatives: Other piperidine-containing compounds, such as those used in pharmaceuticals, may have different substituents on the piperidine ring, leading to variations in their biological activity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-5-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
InChI Key |
DTORHBRHNVYBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
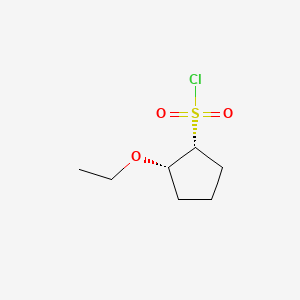
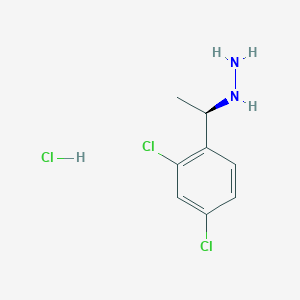
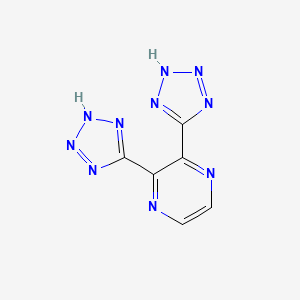
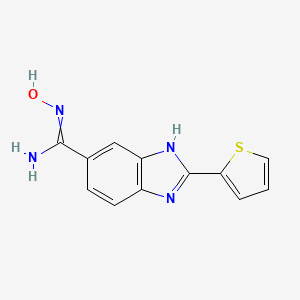
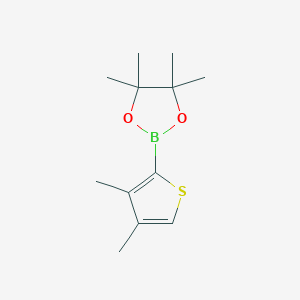
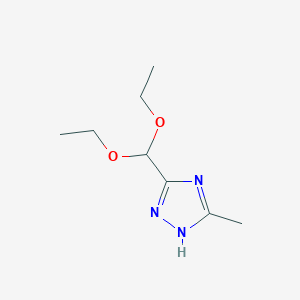
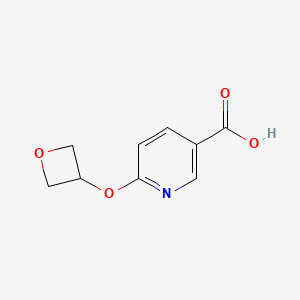
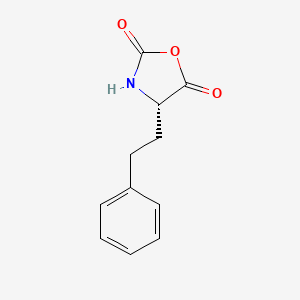

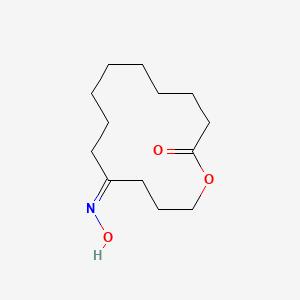
![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)

![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
